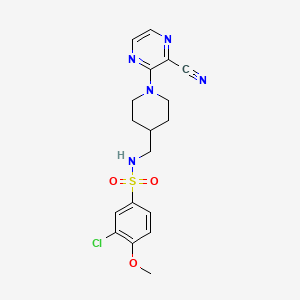

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

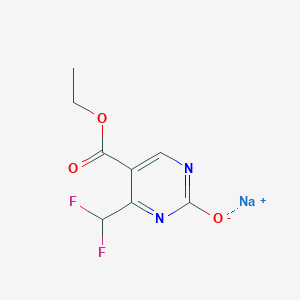

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.

BenchChem offers high-quality (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Cancer Research

Scientific Field

Medicinal Chemistry and Oncology

Summary of Application

This compound has been investigated for its potential as an anti-cancer agent. Its structure suggests that it could interact with various cellular targets that are relevant in cancer therapy.

Methods of Application

In vitro studies have been conducted using cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The compound is typically administered to cultured cells in a dose-dependent manner, and its effects are monitored using assays like the MTT assay .

Results

The compound has shown cytotoxic activity against these cell lines, with certain derivatives displaying significant potency. For instance, one study reported an IC50 value of 0.99 ± 0.01 μM towards the BT-474 cancer cell line, indicating a strong inhibitory effect on cell viability .

Application in Apoptosis Induction

Scientific Field

Cell Biology

Summary of Application

Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The compound has been studied for its ability to induce apoptosis in cancer cells.

Methods of Application

Apoptosis induction is assessed using staining assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay. These methods help in determining the mode of cell death .

Results

The compound has been found to induce apoptosis in a concentration-dependent manner, as evidenced by the increase in apoptotic markers and changes in cell morphology .

Application in Tubulin Polymerization Inhibition

Scientific Field

Biochemistry

Summary of Application

Tubulin polymerization is a target for anti-cancer drugs, as it is essential for cell division. The compound has been evaluated for its ability to inhibit tubulin polymerization.

Methods of Application

The inhibition of tubulin polymerization is studied using in vitro assays that measure the assembly of tubulin into microtubules in the presence of the compound .

Results

The compound has shown to inhibit tubulin polymerization, which is indicative of its potential to disrupt cell division and thus exert anti-cancer effects .

Application in Cell Cycle Arrest

Scientific Field

Molecular Biology

Summary of Application

Cell cycle arrest is another strategy to inhibit cancer cell proliferation. The compound’s effect on the cell cycle has been a subject of research.

Methods of Application

Flow cytometric analysis is used to assess the cell cycle distribution after treatment with the compound. This method allows for the detection of cell cycle phases such as sub-G1 and G2/M .

Results

Studies have reported that the compound induces cell cycle arrest at the sub-G1 and G2/M phase, which is associated with the inhibition of cell proliferation .

Application in Molecular Modelling

Scientific Field

Computational Chemistry

Summary of Application

Molecular modelling studies have been conducted to understand the interaction of the compound with its biological targets.

Methods of Application

In silico studies involve docking simulations and molecular dynamics to predict the binding affinity and stability of the compound within the active site of target proteins .

Results

The compound has been modelled to bind to the colchicine binding site of tubulin, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Application in Drug-Like Property Evaluation

Scientific Field

Pharmacology

Summary of Application

The drug-like properties of the compound and its derivatives are important for its development as a therapeutic agent.

Methods of Application

In silico studies are used to evaluate the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

Results

The compound and its derivatives have been found to possess drug-like properties, which are favorable for further development in drug discovery .

Application in Antimicrobial Research

Scientific Field

Microbiology and Pharmacology

Summary of Application

This compound has been synthesized and characterized for its antimicrobial properties, particularly against strains of Staphylococcus .

Methods of Application

Fluorescence microscopy is used to measure the compound’s uptake into microbial cells, while transmission electron microscopy (TEM) investigates the influence on the configuration of microbial cells. Additionally, a DNA gyrase supercoiling assay is employed to determine if the compound inhibits DNA gyrase .

Results

The compound is taken up by more than 50% of microbial cells within 30 minutes, leading to cell disruption. It also shows a dose-dependent reduction in fluorescence intensity in the DNA gyrase assay, suggesting inhibition of DNA gyrase as a mechanism of antimicrobial activity .

Application in DNA Repair Pathway Analysis

Scientific Field

Genetics and Molecular Medicine

Summary of Application

The compound has been implicated in influencing DNA repair pathways, which is significant for cancer treatment and genetic disorders.

Methods of Application

The compound’s effect on DNA repair pathways is studied using phosphorylation assays, such as the H2AX phosphorylation assay, in relevant cell lines.

Results

Compounds with similar structures have increased H2AX phosphorylation in cell lines, comparable to known DNA repair inhibitors .

Application in Cytotoxicity Profiling

Scientific Field

Toxicology and Pharmacodynamics

Summary of Application

The cytotoxic effects of the compound are evaluated to determine its safety profile and therapeutic window.

Methods of Application

In vitro cytotoxicity assays are conducted against various cell lines, such as A549 (Human Lung cancer), with standard drugs like doxorubicin for comparison .

Results

Synthesized compounds have shown varying degrees of cytotoxicity, providing insights into their safety and potential dosage ranges .

properties

IUPAC Name |

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS.ClH/c25-19(17-12-20-6-7-21-17)24-10-8-23(9-11-24)13-16-14-26-18(22-16)15-4-2-1-3-5-15;/h1-7,12,14H,8-11,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOINFSQLNVZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)

![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2653552.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)